molecular formula C13H17NO4S B6501095 (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate CAS No. 1373821-40-9

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate

Cat. No. B6501095
CAS RN: 1373821-40-9
M. Wt: 283.35 g/mol
InChI Key: VKIUUCTXKDJAHR-UHFFFAOYSA-N
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Description

The compound “Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate” has a CAS Number of 1790805-35-4 and a molecular weight of 248.28 . Another related compound is “Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate” with a CAS Number of 51535-00-3 and a molecular weight of 233.26 .


Molecular Structure Analysis

The InChI code for “Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate” is 1S/C13H16N2O3/c1-15-8-11(7-12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) . The InChI code for “Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate” is 1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate” is a solid with a melting point of 63-66 °C (lit.) .

Scientific Research Applications

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate has been used for various scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, this compound has been used to study the structure-activity relationship of drugs, as well as to identify novel drug targets. In biochemistry, this compound has been used to study the structure and properties of proteins and other biomolecules. In pharmacology, this compound has been used to study the effects of drugs on various physiological processes.

Mechanism of Action

The exact mechanism of action of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is not yet fully understood. However, it is believed that this compound binds to specific receptors on cells, which then triggers a cascade of biochemical reactions. These biochemical reactions can lead to various physiological effects, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of certain enzymes, affect the expression of certain genes, and modulate the activity of certain signaling pathways. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects, as well as to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

The use of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate in lab experiments has several advantages. First, it is a highly versatile compound that can be used in a variety of applications. Second, it is relatively easy to synthesize and is relatively inexpensive. Third, it is relatively easy to handle and is stable under normal laboratory conditions.
However, there are also some limitations to the use of this compound in lab experiments. First, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in certain situations. Second, this compound can be toxic at high concentrations, so it is important to use appropriate safety precautions when handling and using this compound.

Future Directions

There are several potential future directions for research involving (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate. First, further studies are needed to better understand the exact mechanism of action of this compound. Second, further studies are needed to explore the potential therapeutic applications of this compound. Third, further studies are needed to explore the potential toxic effects of this compound at high concentrations. Fourth, further studies are needed to explore the potential synergistic effects of this compound when used in combination with other drugs. Finally, further studies are needed to explore the potential applications of this compound in drug delivery systems.

Synthesis Methods

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is synthesized via a two-step process. The first step involves the formation of the pyrrolidin-3-ylmethyl methanesulfonate (PMMS) moiety by the reaction of 1-benzyl-5-oxopyrrolidine with methanesulfonic acid. The second step is the formation of this compound via the reaction of PMMS with benzyl bromide. This two-step process is a convenient method for synthesizing this compound and has been widely used in the scientific research community.

properties

IUPAC Name

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)18-10-12-7-13(15)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUUCTXKDJAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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